8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride
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Overview
Description
8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[321]octan-3-ol hydrochloride is a complex organic compound that features a bicyclic structure with a tetrahydropyran ring and an azabicyclooctane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride typically involves multiple steps starting from readily available precursors. One common route involves the reaction of 3,4-dihydro-2H-pyran-2-carbaldehyde with a suitable amine to form the azabicyclooctane structure. This intermediate is then subjected to further functionalization to introduce the hydroxyl group and the tetrahydropyran ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that favor the desired reaction pathways. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the bicyclic structure or the tetrahydropyran ring.
Substitution: Functional groups on the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may lead to a more saturated bicyclic structure.
Scientific Research Applications
8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the production of specialized polymers and materials with unique properties
Mechanism of Action
The mechanism of action of 8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic structures with azabicyclooctane or tetrahydropyran rings, such as:
- 6,8-dioxabicyclo[3.2.1]octane
- 3-azido-2,4-di-O-benzyl-3-deoxy-β-D-glucopyranose .
Uniqueness
What sets 8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride apart is its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2.ClH/c14-12-7-10-1-2-11(8-12)13(10)9-3-5-15-6-4-9;/h9-12,14H,1-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQFCDPIJQQYJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C3CCOCC3)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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